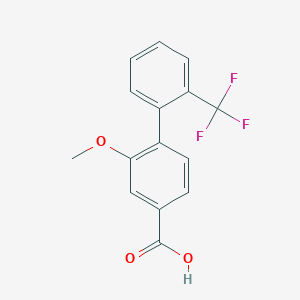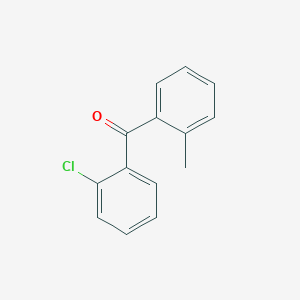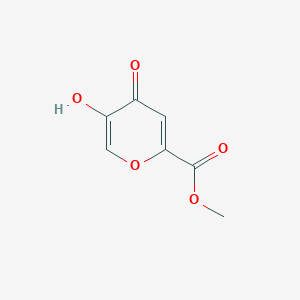![molecular formula C14H24O2Si B3059578 2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol CAS No. 81168-17-4](/img/structure/B3059578.png)
2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol
Descripción general
Descripción
2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol, or 2-TBDMS-benzylalcohol, is a versatile chemical reagent used in a variety of scientific research applications. It is often used as a catalyst in organic synthesis, as a protecting group in peptide synthesis, and as a functional group in the synthesis of small molecules. 2-TBDMS-benzylalcohol is also used in the synthesis of pharmaceuticals, biochemicals, and other compounds.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Organic Reactions
2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol has been utilized in various chemical syntheses and organic reactions. For instance, it has been used in the synthesis of methyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate, demonstrating its role in complex organic compound formations (Nordin, Ariffin, Daud, & Sim, 2016). Moreover, this compound has been applied in the synthesis of phytoalexins such as vignafuran, 6-demethylvignafuran, and moracin M, showcasing its utility in the creation of biologically active compounds (Watanabe, Kawanishi, & Furukawa, 1991).
Catalysis and Reaction Mechanisms
In the field of catalysis, this compound has been instrumental. For example, it has been used in dirhodium(II)-catalyzed intramolecular carbon–hydrogen insertion reactions of α-diazo ketones, demonstrating its significance in stereoselective synthesis processes (Yakura, Yamada, Kunimune, Ueki, & Ikeda, 1997).
Materials Science and Applied Chemistry
In materials science and applied chemistry, the applications of this compound extend to the development of novel catalysts and reaction media. This includes its role in the alkoxycarbonylation of alkenes, where it has contributed to advancements in homogenous catalysis and industrial processes (Dong et al., 2017).
Organic Chemistry and Ligand Development
The compound has also been important in the development of ligands for asymmetric hydrogenation of functionalized alkenes, highlighting its significance in the creation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Environmental and Safety Studies
While this compound is primarily used in chemical syntheses and catalysis, its derivatives and related compounds have also been the subject of environmental and safety studies. For example, research has been conducted on the genotoxicity of related compounds like methyl-tert-butyl ether to human lymphocytes, which is crucial for understanding the safety profile of chemicals used in industrial processes (Chen et al., 2008).
Propiedades
IUPAC Name |
[2-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-11-13-9-7-6-8-12(13)10-15/h6-9,15H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLKRJCBLSQBFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445791 | |
| Record name | 2-[(tert-butyldimethylsilyloxy)methyl]benzylalcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81168-17-4 | |
| Record name | 2-[(tert-butyldimethylsilyloxy)methyl]benzylalcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

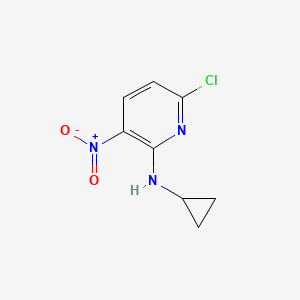
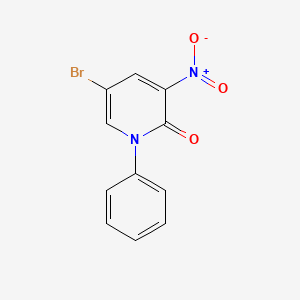
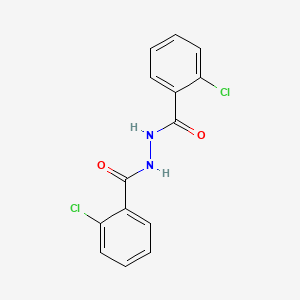
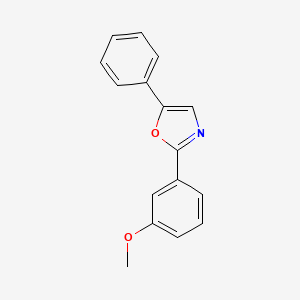
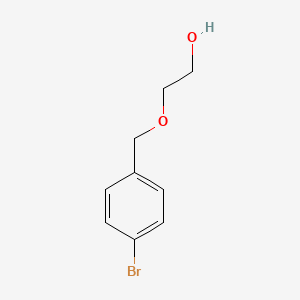
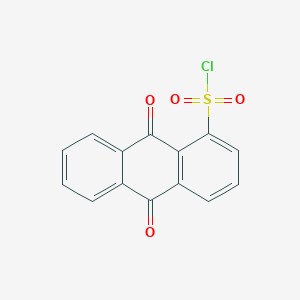
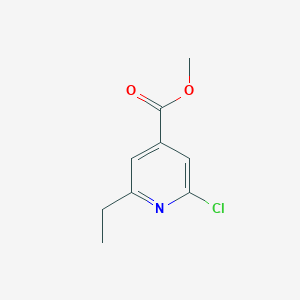

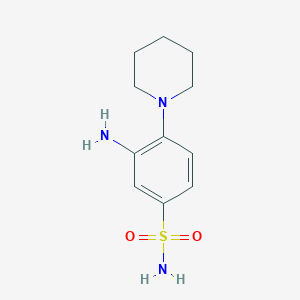
![5-Methyl[1,2,4]triazolo[1,5-a]pyridin-7(3H)-one](/img/structure/B3059508.png)
